Diméthylzinc

Vue d'ensemble

Description

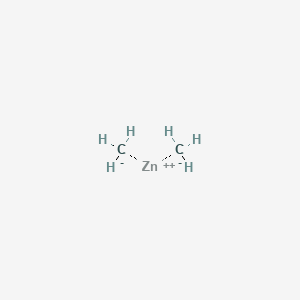

Dimethylzinc, also known as zinc methyl, is an organozinc compound with the chemical formula Zn(CH₃)₂. It is a colorless, volatile liquid with a characteristic garlic-like odor. Dimethylzinc is highly reactive and pyrophoric, meaning it ignites spontaneously in air. It is primarily used in organic synthesis and as a precursor in the production of various materials .

Applications De Recherche Scientifique

Dimethylzinc has numerous applications in scientific research:

Organic Synthesis: It is widely used as a reagent for the enantioselective alkylation of carbonyl compounds and imines, as well as in cyclopropanation reactions.

Nanotechnology: It is used in the synthesis of zinc oxide nanostructures, which have applications in sensors, solar cells, and photonic devices.

Mécanisme D'action

Target of Action

Dimethylzinc is an organozinc compound . It is a very reactive and strong reducing agent It has been reported that dimethylzinc may interact with the enzyme superoxide dismutase [cu-zn] , which plays a crucial role in destroying radicals produced within cells that are toxic to biological systems .

Mode of Action

Dimethylzinc is formed by the action of methyl iodide on zinc or zinc-sodium alloy at elevated temperatures . It is a colorless mobile volatile liquid, which has a characteristic disagreeable garlic-like odor . The monomeric molecule of Dimethylzinc is linear at the zinc center and tetragonal at carbon centers

Biochemical Pathways

It is known that dimethylzinc is a very reactive and strong reducing agent , which suggests that it may participate in redox reactions and potentially affect various biochemical pathways.

Pharmacokinetics

It is known that dimethylzinc is a volatile liquid and is soluble in alkanes . It decomposes in water, ethanol, and acids , which suggests that its bioavailability may be influenced by these factors.

Result of Action

Inhalation of Dimethylzinc mist or vapor causes immediate irritation of the upper respiratory tract, and may cause pneumonia and death . Eyes are immediately and severely irritated and burned by liquid, vapor, or dilute solutions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethylzinc. For instance, Dimethylzinc spontaneously ignites in air and violently reacts with water, evolving irritant and toxic fumes . Therefore, the presence of air and water in the environment can greatly influence its reactivity and stability.

Analyse Biochimique

Biochemical Properties

Dimethylzinc plays a significant role in biochemical reactions due to its ability to act as a methylating agent. It interacts with various enzymes and proteins, facilitating the transfer of methyl groups to organic substrates. This compound is particularly effective in the synthesis of methylated organic compounds and organometallic compounds containing methyl groups . Dimethylzinc’s interactions with biomolecules are primarily characterized by its strong reducing nature, which allows it to participate in radical addition reactions and other methylation processes.

Cellular Effects

Dimethylzinc has profound effects on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the modification of cellular proteins and enzymes, impacting their activity and function. Inhalation of dimethylzinc mist or vapor can cause immediate irritation of the upper respiratory tract, potentially leading to severe health issues such as pneumonia and death . Additionally, exposure to dimethylzinc can result in significant cellular damage, including irritation and burns to the eyes and respiratory tract.

Molecular Mechanism

At the molecular level, dimethylzinc exerts its effects through binding interactions with biomolecules. It acts as a strong reducing agent, facilitating the transfer of methyl groups to various substrates. This compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. Dimethylzinc’s ability to participate in radical addition reactions makes it a valuable reagent in organic synthesis . The changes in gene expression induced by dimethylzinc are often a result of its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylzinc can change over time due to its stability and degradation properties. Dimethylzinc is known to decompose in the presence of water, ethanol, and acids, which can affect its long-term stability and reactivity . Over time, the compound’s reactivity may decrease, leading to reduced efficacy in biochemical reactions. Long-term exposure to dimethylzinc in in vitro or in vivo studies has shown that it can cause persistent cellular damage and alterations in cellular function.

Dosage Effects in Animal Models

The effects of dimethylzinc vary with different dosages in animal models. At low doses, dimethylzinc can act as an effective methylating agent, facilitating various biochemical reactions. At high doses, the compound can exhibit toxic and adverse effects, including severe respiratory irritation, cellular damage, and even death . Threshold effects observed in animal studies indicate that there is a critical dosage level beyond which the compound’s toxicity significantly increases.

Metabolic Pathways

Dimethylzinc is involved in several metabolic pathways, primarily those related to methylation reactions. It interacts with enzymes and cofactors that facilitate the transfer of methyl groups to organic substrates. The compound’s strong reducing properties enable it to participate in radical addition reactions, impacting metabolic flux and metabolite levels . Dimethylzinc’s role in these pathways is crucial for the synthesis of various methylated compounds and organometallic reagents.

Transport and Distribution

Within cells and tissues, dimethylzinc is transported and distributed through interactions with transporters and binding proteins. The compound’s reactivity allows it to bind to specific proteins, facilitating its movement within the cellular environment . Dimethylzinc’s localization and accumulation are influenced by its interactions with cellular components, which can impact its overall activity and function.

Subcellular Localization

Dimethylzinc’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . These interactions can influence dimethylzinc’s activity and function, making it a valuable tool in various biochemical and organic synthesis applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylzinc can be synthesized through several methods:

-

Reaction with Methyl Iodide: One common method involves the reaction of zinc or zinc-sodium alloy with methyl iodide at elevated temperatures. The reaction produces dimethylzinc and zinc iodide as a byproduct:

2Zn+2CH3I→Zn(CH3)2+ZnI2

Sodium assists in the reaction by facilitating the interaction between zinc and methyl iodide .

-

Reaction with Trimethylaluminum: Another method involves adding zinc halide to a reaction kettle under inert gas protection, followed by the dropwise addition of trimethylaluminum. The reaction mixture is stirred and heated to specific temperatures to collect distilled dimethylzinc .

Industrial Production Methods: The industrial production of dimethylzinc typically involves the reaction of dimethylaluminum halide with dialkylzinc, followed by distillative removal of dimethylzinc from the reaction mixture . This method is favored due to its high yield and ease of control.

Analyse Des Réactions Chimiques

Dimethylzinc undergoes various types of chemical reactions, including:

Oxidation: Dimethylzinc can be oxidized to form zinc oxide and methane. This reaction is highly exothermic and can be hazardous due to the pyrophoric nature of dimethylzinc.

Radical Reactions: Dimethylzinc can mediate radical reactions, such as the addition of dimethylzinc to imines in the presence of air, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Oxygen or air is used as the oxidizing agent.

Substitution: Common reagents include carbonyl compounds, imines, and other electrophiles. Reactions are typically carried out in inert solvents like tetrahydrofuran (THF) or diethyl ether.

Radical Reactions: Radical initiators such as air or specific catalysts are used to promote these reactions.

Major Products:

Oxidation: Zinc oxide and methane.

Substitution: Various organozinc compounds and new carbon-carbon or carbon-nitrogen bonds.

Radical Reactions: Products depend on the specific substrates used but generally involve the formation of new bonds at the carbon or nitrogen centers.

Comparaison Avec Des Composés Similaires

Dimethylzinc is part of a larger family of organozinc compounds, including:

Diethylzinc (Zn(C₂H₅)₂): Similar to dimethylzinc but with ethyl groups instead of methyl groups.

Dimethylcadmium (Cd(CH₃)₂): A cadmium analog of dimethylzinc, but more toxic and less commonly used due to its hazardous nature.

Dimethylmercury (Hg(CH₃)₂): A mercury analog, extremely toxic and rarely used in modern research.

Uniqueness of Dimethylzinc: Dimethylzinc is unique due to its relatively high reactivity and lower toxicity compared to its cadmium and mercury analogs. Its ability to form stable complexes with various ligands and its utility in a wide range of synthetic applications make it a valuable reagent in both academic and industrial settings .

Propriétés

IUPAC Name |

zinc;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPGMCRJPQJYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Zn | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060271 | |

| Record name | Zinc, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile liquid, with peculiar garlic odor., Colorless liquid; [HSDB] | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylzinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

113 °F at 760 mmHg (USCG, 1999), 46 °C | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN XYLENE, SOL IN ETHER, MISCIBLE WITH HYDROCARBONS | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 at 50.9 °F (USCG, 1999) - Denser than water; will sink, 1.386 AT 10.5 °C/4 °C, Saturated liquid density= 86.700 lb/cu ft @ 70 °C | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Saturated vapor density= 0.10090 lb/cu ft @ 70 °C | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

376.0 [mmHg], vapor pressure = 376 mm Hg @ 25 °C | |

| Record name | Dimethylzinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, MOBILE LIQ | |

CAS No. |

544-97-8 | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6R0N8W2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44 °F (USCG, 1999), -40 °C | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)

![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)

![2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1204378.png)

![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)